1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol
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Overview
Description
1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxy, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol typically involves multi-step organic reactions. The process may begin with the preparation of intermediate compounds, such as 4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenol, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenol: Shares a similar structure but lacks the piperidin-4-ol moiety.
1-[2-Hydroxy-3-[4-methoxyphenoxy]propyl]piperidin-4-ol: Similar but without the pyrrolidin-1-ylethylamino group.
Uniqueness
1-[2-Hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-methoxy-2-[(2-pyrrolidin-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O4/c1-28-21-4-5-22(18(14-21)15-23-8-13-24-9-2-3-10-24)29-17-20(27)16-25-11-6-19(26)7-12-25/h4-5,14,19-20,23,26-27H,2-3,6-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCRVYECHYCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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